Silane, (1,1-dimethylethyl)(1-methyl-3-phenylpropoxy)diphenyl-
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Overview
Description
Silane, (1,1-dimethylethyl)(1-methyl-3-phenylpropoxy)diphenyl- is a chemical compound with the molecular formula C26H32OSi. This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications. Silanes are known for their ability to form strong bonds with both organic and inorganic materials, making them valuable in fields such as materials science, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(1-methyl-3-phenylpropoxy)diphenyl- typically involves the reaction of a silane precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silane compound reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)(1-methyl-3-phenylpropoxy)diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions.
Substitution: The phenyl and alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Corresponding silanes with reduced functional groups.
Substitution: New silane derivatives with substituted functional groups.
Scientific Research Applications
Silane, (1,1-dimethylethyl)(1-methyl-3-phenylpropoxy)diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)(1-methyl-3-phenylpropoxy)diphenyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silicon atom, which can form stable bonds with oxygen, carbon, and other elements. The compound can act as a hydride donor in reduction reactions, transferring hydride ions to other molecules. Additionally, its phenyl and alkoxy groups can participate in various chemical reactions, enhancing its versatility.
Comparison with Similar Compounds
Similar Compounds
- Silane, (1,1-dimethylethyl)diphenyl(3-phenylpropoxy)
- Silane, (1,1-dimethylethyl)[(1-methyltridecyl)oxy]diphenyl-
Uniqueness
Silane, (1,1-dimethylethyl)(1-methyl-3-phenylpropoxy)diphenyl- is unique due to its specific combination of functional groups, which impart distinct chemical properties. The presence of both phenyl and alkoxy groups allows for a wide range of chemical reactions, making it a versatile reagent in various applications. Additionally, its ability to form strong bonds with different substrates enhances its utility in materials science and industrial applications.
Properties
CAS No. |
497868-14-1 |
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Molecular Formula |
C26H32OSi |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
tert-butyl-diphenyl-(4-phenylbutan-2-yloxy)silane |
InChI |
InChI=1S/C26H32OSi/c1-22(20-21-23-14-8-5-9-15-23)27-28(26(2,3)4,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,22H,20-21H2,1-4H3 |
InChI Key |
PGNRDSDWLIMHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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